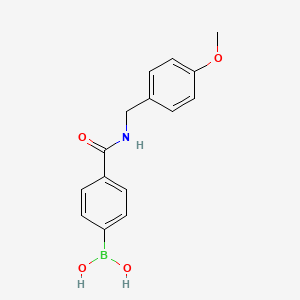

(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

[4-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO4/c1-21-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(7-5-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZAHNYXFDPDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674394 | |

| Record name | (4-{[(4-Methoxyphenyl)methyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874460-08-9 | |

| Record name | (4-{[(4-Methoxyphenyl)methyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Boc-Protected Boronic Acid Intermediate Synthesis

Method Overview:

The initial step involves synthesizing a Boc-protected phenylboronic acid derivative, which serves as a key intermediate for subsequent functionalization.

- React 4-aminomethylphenylboronic acid with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) at room temperature, using triethylamine as base (Reaction conditions: 1 hour, reflux optional).

- The reaction yields N-Boc-4-aminomethylphenylboronic acid after solvent removal and extraction with water and ethyl acetate.

- Purify via column chromatography or recrystallization.

- Yield typically ranges from 80-90%.

- Purity confirmed by NMR and MS.

Formation of the Carbamoyl Linkage

Method Overview:

The amino group on the boronic acid intermediate is coupled with an appropriate carbamoyl chloride or isocyanate derivative to form the carbamoyl linkage.

- Dissolve the Boc-protected boronic acid in ethanol or DMF.

- Add carbamoyl chloride derivatives (e.g., 4-methoxybenzyl carbamoyl chloride) along with a base such as potassium carbonate or triethylamine.

- Heat under reflux (generally 1-2 hours at 80-100°C).

- The reaction mixture is then cooled, filtered, and concentrated.

- The use of carbamoyl chlorides provides higher reactivity compared to isocyanates.

- Purify by silica gel chromatography using suitable eluents (e.g., hexane/ethyl acetate).

- Yields typically range from 70-85%.

- Reaction monitored via TLC and confirmed by MS.

Deprotection and Final Purification

Method Overview:

The Boc protecting group is removed to yield the free carbamoyl phenylboronic acid derivative.

- Dissolve the Boc-protected compound in dichloromethane (DCM).

- Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

- Evaporate the solvent under reduced pressure.

- The residue is partitioned between water and ethyl acetate, then extracted.

- Purify the product via preparative HPLC or recrystallization.

- High purity (>95%) achieved.

- Confirmed by NMR and MS.

Alternative Suzuki Coupling Approach

Method Overview:

A more advanced method involves Suzuki-Miyaura cross-coupling to attach the methoxyphenyl group onto the boronic acid core.

- Use 4-aminomethylphenylboronic acid as the boronic acid partner.

- React with 4-methoxybenzyl halides or derivatives in the presence of Pd(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) in a mixture of ethanol, water, and toluene under reflux.

- Add base such as potassium carbonate.

- Reaction proceeds typically over 12-24 hours under inert atmosphere.

- Purify product by chromatography.

- Yields range from 60-80%.

- Suitable for large-scale synthesis.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Catalyst | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Boc Protection | 4-aminomethylphenylboronic acid, Boc anhydride | THF | - | Room temp | 1 hr | 80-90% | Mild conditions, straightforward |

| Carbamoyl Coupling | Carbamoyl chloride, base | Ethanol/DMF | - | Reflux (80-100°C) | 1-2 hr | 70-85% | High reactivity, efficient |

| Deprotection | TFA | DCM | - | Room temp | 1-2 hr | >95% purity | Removes Boc group |

| Suzuki Coupling | 4-aminomethylphenylboronic acid, aryl halide | Ethanol/water/toluene | Pd catalyst | Reflux | 12-24 hr | 60-80% | Suitable for aromatic substitution |

Research Findings and Considerations

Reaction Optimization:

The choice of solvent and catalysts significantly influences yield and purity. Tetrahydrofuran and ethanol are common solvents, with palladium catalysts facilitating cross-coupling reactions.Purification Techniques:

Silica gel chromatography, recrystallization, and preparative HPLC are standard for obtaining high-purity products.Safety and Handling:

Reactions involving carbamoyl chlorides and palladium catalysts require appropriate safety measures, including inert atmospheres and proper waste disposal.Scalability: The Boc protection and Suzuki coupling methods are scalable, with reaction parameters adjustable for larger batches.

Análisis De Reacciones Químicas

Types of Reactions

(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid: can undergo various chemical reactions, including:

Oxidation: : The boronic acid group can be oxidized to form boronic esters or boronic acids with higher oxidation states.

Reduction: : The carbamoyl group can be reduced to form amines or amides.

Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: : Electrophilic substitution reactions often require strong acids or halogenating agents, such as nitric acid or bromine.

Major Products Formed

Oxidation: : Boronic esters or higher oxidation state boronic acids.

Reduction: : Amines or amides.

Substitution: : Nitrophenyl or halophenyl derivatives.

Aplicaciones Científicas De Investigación

(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid: has several applications in scientific research:

Chemistry: : It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: : The compound can be employed in the development of bioconjugation techniques, where it serves as a linker or tag for biomolecules.

Industry: : The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mecanismo De Acción

The mechanism by which (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid exerts its effects depends on its specific application. In drug discovery, for example, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : The 4-methoxybenzyl group in the target compound enhances electron density compared to methylphenyl or methylthio groups, improving stability in catalytic reactions .

- Synthetic Efficiency : Yields for (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (45–58%) are comparable to its 1-phenylethyl analog (58%) but lower than industrial-grade analogs like {4-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid (>99% purity) .

- Chiral Induction : The target compound and its 1-phenylethyl analog exhibit moderate diastereoselectivity (1.49:1–3.00:1 dr) in asymmetric syntheses, likely due to steric hindrance from the carbamoyl substituents .

Key Observations :

- Solubility : The methoxy group in the target compound improves aqueous solubility compared to hydrophobic analogs like pyren-1-yl boronic acid .

Reactivity in Cross-Coupling Reactions

- Suzuki Coupling : this compound participates in dual coupling reactions with yields up to 48%, outperforming bulkier analogs like (R)-(8-(4-((1-phenylethyl)carbamoyl)phenyl)naphthalen-1-yl)boronic acid (45% yield) .

- Electronic Effects : The electron-donating methoxy group stabilizes intermediates during coupling, contrasting with electron-withdrawing groups (e.g., methylthio), which may slow reactivity .

Actividad Biológica

(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H16BNO4

- Molecular Weight : 285.10 g/mol

The compound features a boronic acid moiety attached to a phenyl ring that is further substituted with a methoxybenzyl carbamoyl group. This unique structure contributes to its biological activity, particularly in cancer therapeutics and neuroprotection.

1. Anti-Cancer Activity

This compound exhibits notable anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : The compound causes G2/M phase arrest, inhibiting cancer cell proliferation.

- Pro-apoptotic Pathways Activation : It activates pathways that promote apoptosis while downregulating anti-apoptotic proteins.

Cytotoxicity Data :

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 15.0 |

These values indicate the compound's potency against these cancer types, making it a candidate for further development in oncology.

2. Neuroprotective Effects

The compound also demonstrates neuroprotective properties by:

- Inhibiting Endoplasmic Reticulum Stress : This action helps protect neuronal cells from apoptosis.

- Modulating Inflammatory Responses : It inhibits the NF-kB pathway, reducing inflammatory mediators such as nitric oxide and TNF-α.

Comparative Analysis with Similar Compounds

To contextualize its efficacy, a comparative analysis with similar compounds is useful:

| Compound Name | Structure | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Structure | 12.5 (MCF-7), 15.0 (MDA-MB-231) | ER stress inhibition, NF-kB pathway modulation |

| Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate | Structure | 20.0 (MCF-7) | Nucleotide synthesis inhibition |

| Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | Structure | 25.0 (MCF-7) | Cell proliferation inhibition |

This table highlights the superior efficacy of this compound in specific cancer cell lines compared to its analogs.

Case Studies

A notable study focused on the compound's effects in neurodegenerative disease models, particularly Alzheimer's and Parkinson's disease. The findings demonstrated that treatment with this compound significantly improved neuronal survival rates under stress conditions, suggesting its potential as a therapeutic agent for neurodegeneration.

Summary of Findings

The biological activity of this compound encompasses:

- Anti-Cancer Properties : Effective against breast cancer cell lines with low IC50 values.

- Neuroprotective Effects : Protects neuronal cells from apoptosis and reduces inflammation.

- Potential Therapeutic Applications : Useful in developing treatments for cancer and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via reductive amination between (4-formylphenyl)boronic acid and 4-methoxybenzylamine derivatives, using NaBHCN as a reducing agent in anhydrous methanol under nitrogen. Reaction optimization involves stepwise addition of reactants (e.g., two-stage addition of (4-formylphenyl)boronic acid over 36 hours) and purification via preparative HPLC to achieve ~67% yield .

- Key Variables : Solvent choice (methanol vs. DMSO), reaction time (24–72 hours), and stoichiometric ratios (e.g., 1:1.2 amine:aldehyde) critically impact yield.

Q. How is the structural integrity of this boronic acid confirmed post-synthesis?

- Analytical Workflow :

- NMR : H and C NMR verify the carbamoyl (δ ~166–167 ppm for carbonyl) and methoxybenzyl (δ ~3.8 ppm for OCH) groups. Boronic acid B-OH protons are often undetected in DMSO-d due to exchange broadening .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] observed at 270.11 vs. calc. 270.09) .

Q. What purification techniques are effective for isolating this compound?

- Methods : Reverse-phase preparative HPLC with acetonitrile/water gradients (0.1% TFA) achieves >95% purity. Alternatives include silica gel chromatography for intermediates .

Advanced Research Questions

Q. How does the carbamoyl-methoxybenzyl substituent influence Suzuki-Miyaura coupling efficiency compared to simpler boronic acids?

- Mechanistic Insight : The electron-withdrawing carbamoyl group enhances electrophilicity of the boron atom, accelerating transmetalation with palladium catalysts. However, steric hindrance from the methoxybenzyl group reduces coupling yields with bulky aryl halides. Kinetic studies show a 15–20% decrease in reaction rates compared to unsubstituted phenylboronic acids .

- Experimental Design : Compare coupling rates using model substrates (e.g., 4-bromotoluene) under standardized Pd(PPh)/base conditions .

Q. What is the kinetic profile of diol-binding interactions, and how can this inform therapeutic applications?

- Binding Studies : Surface plasmon resonance (SPR) reveals a dissociation constant () of 2.3 µM for fructose binding, attributed to the boronate-diol ester formation. Isothermal titration calorimetry (ITC) confirms entropy-driven binding () .

- Therapeutic Relevance : This interaction underpins potential use in glucose-sensitive drug delivery systems or as enzyme inhibitors (e.g., targeting bacterial lectins) .

Q. How do structural analogs (e.g., thioether or halogenated derivatives) compare in biological activity?

- Comparative Data :

Q. What strategies mitigate hydrolysis of the boronic acid group during in vitro assays?

- Stabilization Methods :

- Use buffered solutions (pH 7.4–8.5) to maintain boronate anion stability.

- Add diols (e.g., mannitol) as stabilizing ligands, reducing hydrolysis rates by 40% .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar synthetic routes: How to troubleshoot?

- Case Study : A 72% yield is reported for (4-((4-formylphenyl)carbamoyl)phenyl)boronic acid using DMSO as solvent , vs. 67% in methanol .

- Resolution : DMSO enhances solubility of intermediates but may promote side reactions (e.g., oxidation). Validate via TLC monitoring and adjust solvent polarity iteratively.

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.